molecular formula C17H16O3 B7780878 2',4'-Dimethoxychalcone CAS No. 69470-87-7

2',4'-Dimethoxychalcone

Cat. No.: B7780878
CAS No.: 69470-87-7
M. Wt: 268.31 g/mol
InChI Key: ZRDCNUALRUCCPA-DHZHZOJOSA-N
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Description

2',4'-Dimethoxychalcone (DTC) is a synthetic chalcone derivative (CAS 1154-77-4) that serves as a versatile lead compound in pharmacological research, demonstrating significant activity in oncology, immunology, and microbiology. Its core research value lies in its multi-target mechanism of action, offering promising avenues for investigating complex diseases. In cancer research, this compound has been identified as a Heat Shock Protein 90 (Hsp90) inhibitor, disrupting its chaperoning function and effectively inhibiting the growth of Iressa-resistant non-small cell lung cancer (NSCLC) cells . This suggests its potential as a therapeutic strategy to overcome resistance acquired through EGFR mutation and Met amplification. Furthermore, recent studies highlight its potent anti-epithelial-mesenchymal transition (EMT) properties. In A549 alveolar epithelial cells, DTC was shown to upregulate the epithelial marker E-cadherin and downregulate the mesenchymal marker vimentin, effectively maintaining epithelial morphology and reducing TGF-β1-induced cell migration . Beyond its anticancer applications, this compound exhibits broad anti-inflammatory activity by reducing the expression levels of key pro-inflammatory mediators, including nitric oxide (NO), TNF-α, IL-6, and IL-1β in RAW264.7 macrophage cells . It also demonstrates notable broad-spectrum antibacterial and antifungal properties, showing bacteriostatic activity against Staphylococcus aureus , Proteus vulgaris , methicillin-resistant Staphylococcus aureus (MRSA), and Candida albicans . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H16O3/c1-19-14-9-10-15(17(12-14)20-2)16(18)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDCNUALRUCCPA-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220573
Record name (2E)-1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one
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Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69470-87-7, 1154-77-4
Record name (2E)-1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one
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Record name 2',4'-Dimethoxychalcone
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Record name (2E)-1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one
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Record name 2',4'-dimethoxychalcone
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Synthetic Methodologies for 2 ,4 Dimethoxychalcone

Synthesis of Flavones

Flavones are a significant class of flavonoids, and their synthesis often proceeds through a chalcone (B49325) intermediate. nih.govinnovareacademics.in The conversion of a chalcone to a flavone (B191248) involves an oxidative cyclization reaction.

A common and effective method for this transformation is the use of iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO). psu.eduinnovareacademics.in The chalcone is heated in the presence of a catalytic amount of iodine in DMSO, which facilitates the cyclization and subsequent oxidation to form the flavone core. psu.eduinnovareacademics.in This method is widely used and has been shown to produce flavones in good yields, typically ranging from 58% to 85%. innovareacademics.in The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). innovareacademics.in Following the reaction, the product is typically isolated by pouring the reaction mixture into crushed ice and removing excess iodine with a sodium thiosulfate (B1220275) solution. innovareacademics.in

For instance, a series of substituted chalcones were successfully cyclized to their corresponding flavones using the DMSO/I₂ system, with reaction times ranging from 2 to 6 hours at 110°C. innovareacademics.in Similarly, refluxing chalcones with a catalytic amount of iodine in DMSO for 20-40 minutes has also been reported to yield flavones. psu.edu

Derivatization to Other Heterocyclic Compounds

The core structure of 2',4'-dimethoxychalcone (B1233493) is readily transformed into a diverse array of heterocyclic systems through various synthetic methodologies. These reactions typically involve the reaction of the chalcone with binucleophilic reagents, leading to the formation of stable ring structures.

Synthesis of Pyrazolines

Pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, can be effectively synthesized from this compound. The most common method involves the condensation reaction of the chalcone with hydrazine (B178648) derivatives. For instance, the reaction of a dimethoxy-substituted chalcone with phenylhydrazine (B124118) in refluxing glacial acetic acid for six hours has been shown to yield a pyrazoline derivative in a 53.80% yield. researchgate.netuii.ac.id The reaction is believed to proceed via a 1,3-dipolar cycloaddition mechanism. researchgate.netuii.ac.id This reaction can be catalyzed by acids to enhance reactivity. researchgate.net

Another approach involves the reaction of chalcones with hydrazine hydrate (B1144303) in ethanol, which upon refluxing, yields the corresponding pyrazoline. sgbaukrc.ac.in The general applicability of this reaction makes it a valuable tool for the synthesis of a wide range of pyrazoline derivatives from various substituted chalcones. uii.ac.idtandfonline.comresearchgate.net

Reactant 1Reactant 2ProductReaction ConditionsYieldReference
4-Nitro-3'-4'-dimethoxychalconePhenylhydrazine1-Phenyl-3-(4'-nitrophenyl)-5-(3',4'-dimethoxyphenyl)-2-pyrazolineGlacial acetic acid, reflux, 6 h53.80% researchgate.netuii.ac.id
2'-Hydroxy-4,4'-dimethoxychalconeHydrazine hydrate1H-3-(2-hydroxy-4-methoxy)phenyl-5-anisylpyrazolineEthanol, reflux, 2 h80% sgbaukrc.ac.in

Synthesis of Pyrimidines

Six-membered heterocyclic compounds like pyrimidines are also accessible from this compound. A widely used method is the condensation reaction of chalcones with guanidine (B92328) hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent under reflux. nih.govderpharmachemica.comderpharmachemica.com This reaction provides a straightforward route to 2-amino-4,6-diarylpyrimidines. nih.govijpsonline.com The reaction time can be significantly reduced from hours to minutes by using microwave irradiation, which also leads to higher yields. derpharmachemica.comresearchgate.net

Reactant 1Reactant 2ProductReaction ConditionsYieldReference
Substituted ChalconeGuanidine hydrochloride4,6-Diaryl-pyrimidin-2-amineNaOH, ethanol, reflux, 24-48 h51-69% nih.gov
Substituted ChalconeGuanidine nitrate4,6-Diaryl-4,5-dihydro-2-aminopyrimidineSodium ethoxide, ethanol, reflux, 3-6 h- ijpsonline.com
Substituted ChalconeGuanidine2-Amino-4,6-diarylpyrimidine50% KOH, ethanol, reflux, 90-150 min18-51% derpharmachemica.comderpharmachemica.com
Substituted ChalconeGuanidine2-Amino-4,6-diarylpyrimidineUV irradiation, 4-5 min40-88% derpharmachemica.comderpharmachemica.com

Synthesis of Isoxazoles

Isoxazoles, five-membered heterocycles containing an oxygen and a nitrogen atom adjacent to each other, can be synthesized from chalcones. The reaction of chalcones with hydroxylamine (B1172632) hydrochloride is a common method for the preparation of isoxazoles. derpharmachemica.comorientjchem.orgresearchgate.net This cyclization reaction provides a versatile route to a variety of substituted isoxazoles. derpharmachemica.comresearchgate.net The synthesis typically involves refluxing the chalcone and hydroxylamine hydrochloride in a suitable solvent. orientjchem.org

Reactant 1Reactant 2ProductReaction ConditionsReference
Substituted ChalconeHydroxylamine hydrochlorideSubstituted Isoxazole (B147169)- derpharmachemica.comresearchgate.net
3-Methoxy substituted ChalconeHydroxylamine hydrochloride3-Methoxy acetophenone (B1666503) isoxazole derivativesEthanol, reflux orientjchem.org

Synthesis of Other Heterocyclic Compounds

The reactivity of the chalcone scaffold extends to the synthesis of other heterocyclic systems, including flavones and seven-membered rings like 1,4-thiazepines. Although direct synthesis from this compound is not explicitly detailed in the reviewed literature, analogous reactions with similarly substituted chalcones suggest the feasibility of these transformations. For instance, flavones can be synthesized from 2'-hydroxychalcones through oxidative cyclization. ijpsr.com The synthesis of 1,4-thiazepines can be achieved from α,β-unsaturated ketones, the core structure of chalcones, through multi-step reactions. nih.govnih.gov

Biological and Pharmacological Research of 2 ,4 Dimethoxychalcone: Mechanistic Investigations and Cellular Targets

Antineoplastic and Antiproliferative Research Pathways

2',4'-Dimethoxychalcone (B1233493) has been identified as a compound of interest in oncological research, particularly for its potential to overcome drug resistance in certain cancer types. Studies have demonstrated its activity against non-small cell lung cancer (NSCLC), highlighting its antiproliferative effects. Research has focused on its ability to inhibit the growth of Iressa-resistant NSCLC (H1975) cells, suggesting a potential therapeutic role in cancers that have acquired resistance to standard treatments like EGFR inhibitors. ebrary.net The investigation into this compound serves as a foundation for developing therapeutic strategies to circumvent drug resistance caused by genetic mutations, such as in EGFR, or amplification of other oncogenes. ebrary.net

The primary mechanism identified for the antiproliferative action of this compound is its function as an inhibitor of Heat shock protein 90 (Hsp90). ebrary.net Hsp90 is an ATP-dependent molecular chaperone crucial for the maturation, stabilization, and function of numerous oncogenic client proteins that are vital for cancer cell growth, proliferation, and survival. ebrary.net By disrupting the chaperoning function of Hsp90, this compound effectively inhibits the pathways that support tumor cell growth. ebrary.net This mechanism of action makes it a promising lead compound for cancers that are dependent on Hsp90-stabilized proteins, including those that have developed resistance to other targeted therapies. ebrary.net

Cell Cycle Modulation and Arrest Points

Detailed mechanistic studies specifically investigating the effects of this compound on cell cycle modulation and the induction of arrest at specific checkpoints are not extensively detailed in currently available scientific literature.

Specific research data detailing the induction of G0/G1 phase arrest by this compound is not prominently available in published studies.

Information regarding the specific role of this compound in causing G1 phase arrest has not been documented in the accessible research literature.

The effects of this compound on the G2/M checkpoint of the cell cycle have not been a focus of the available scientific investigations.

Apoptosis Induction Pathways

While the inhibition of Hsp90 can ultimately lead to apoptosis, specific studies detailing the distinct apoptosis induction pathways activated by this compound, including the involvement of intrinsic or extrinsic pathways, are not thoroughly covered in the current body of research.

Mitochondrial-Mediated Apoptosis Activation

Research into the mechanisms of action of chalcone (B49325) derivatives has revealed their significant impact on the intrinsic pathway of apoptosis, which is critically regulated by the mitochondria. Studies on 2',4-dihydroxy-4',6'-dimethoxy-chalcone (DDC), a closely related analogue, demonstrate that it can initiate the mitochondrial pathway of apoptosis in breast cancer cells. mdpi.com A key event in this process is the alteration and reduction of the mitochondrial outer membrane potential (Δψm). mdpi.comresearchgate.net This loss of membrane potential is a critical step, indicating mitochondrial dysfunction and commitment to apoptosis. nih.govnih.gov The process is further characterized by an increase in the levels of pro-apoptotic mitochondrial proteins, such as Bax and Bim, which facilitate the release of other pro-apoptotic factors from the mitochondria. mdpi.comnih.gov Some studies also suggest that the induction of apoptosis by certain chalcones is dependent on the generation of reactive oxygen species (ROS), which can further contribute to mitochondrial damage. nih.govnih.gov

Caspase Activation (e.g., Caspases 3/7)

The execution phase of apoptosis is carried out by a family of cysteine proteases known as caspases. The activation of these enzymes is a hallmark of apoptotic cell death. Investigations have shown that chalcone derivatives can trigger apoptosis through the activation of caspases 3 and 7. mdpi.com In studies involving different breast cancer cell lines, Western blot analysis confirmed elevated levels of active (cleaved) caspase 3 and caspase 7 following treatment. mdpi.compreprints.org Notably, in caspase 3-deficient MCF-7 cells, apoptosis was still observed, which was dependent on the activity of caspase 7. mdpi.com The activation of initiator caspases, such as caspase-9, has also been documented, which is consistent with the engagement of the mitochondrial (intrinsic) pathway of apoptosis. nih.gov The activation of caspase-9 typically follows the loss of mitochondrial integrity and leads to the subsequent activation of executioner caspases like caspase-3. nih.gov

Modulation of Anti-apoptotic Protein Expression (e.g., XIAP, Bcl-XL, Bcl-2, Mcl-1)

The commitment to apoptosis is tightly controlled by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family. Research demonstrates that this compound analogues can shift this balance towards cell death by downregulating the expression of key anti-apoptotic proteins. mdpi.comnih.gov Treatment of breast cancer cells with 2',4-dihydroxy-4',6'-dimethoxy-chalcone resulted in decreased protein levels of Mcl-1, Bcl-2, and Bcl-XL. mdpi.com

Furthermore, the expression of the X-linked inhibitor of apoptosis protein (XIAP), a direct caspase inhibitor, can also be modulated. A significant reduction in XIAP expression was observed in MDA-MB-231 cells after treatment, further promoting caspase-mediated apoptosis. mdpi.com However, the response can be cell-type specific, as no significant change in XIAP was noted in MCF-7 cells under similar conditions. mdpi.com In silico modeling supports these findings, indicating stable molecular interactions between the chalcone ligand and anti-apoptotic proteins including Bcl-2, Bcl-XL, Mcl-1, and XIAP. nih.gov

ProteinCell Line (MCF-7)Cell Line (MDA-MB-231)Reference
Mcl-1Significant ReductionData Not Specified mdpi.com
Bcl-2Significant ReductionDecreased, with restoration after 48h mdpi.com
Bcl-XLIncreased at 48hDecreased mdpi.com
XIAPNo Significant ChangeSignificant Reduction mdpi.com

Autophagy Modulation and Regulatory Pathways

Induction of Autophagy

Autophagy is a cellular degradation and recycling process that can either promote cell survival or contribute to cell death. Various chalcones have been identified as potent inducers of autophagy. mdpi.cominpst.netnih.gov Treatment with 2',4-dihydroxy-4',6'-dimethoxy-chalcone (DDC) has been shown to trigger autophagy in breast cancer cells. mdpi.comresearchgate.net The induction of this process is confirmed by the increased detection of the autophagosome marker protein, microtubule-associated protein 1A/1B-light chain 3-II (LC3-II). mdpi.compreprints.org Quantitative analysis revealed a significant increase in the levels of autophagy following treatment with the chalcone derivative. preprints.org

Cell LineFold Increase in LC3-II Expressing CellsReference
MCF-77.7-fold preprints.org
MDA-MB-2316.3-fold preprints.org
Mammalian Target of Rapamycin (B549165) (mTOR) Protein Modulation

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism, and is a key negative regulator of autophagy. nih.gov Inhibition of the mTOR signaling pathway is a common mechanism for autophagy induction. Studies have shown that 2',4-dimethoxychalcone analogues can inhibit mTOR activity. mdpi.com This inhibition disrupts the downstream signaling cascade that normally suppresses autophagy. mdpi.comnih.gov In silico simulations have further elucidated this interaction, predicting favorable binding energies between the chalcone and the mTOR protein. mdpi.comresearchgate.net These models suggest that the chalcone ligand has a stabilizing effect on the mTOR dimer structure, which is consistent with its inhibitory function. nih.gov The inhibition of mTOR by chalcones represents a critical node linking the compound's effects on cell proliferation and the induction of autophagy. nih.govnih.gov

GATA Transcription Factor Inhibition

The regulation of autophagy is complex and can occur through various signaling pathways. While many autophagy inducers act by inhibiting mTOR, some compounds utilize distinct mechanisms. Research on the structurally similar flavonoid 4,4′-dimethoxychalcone (DMC) has revealed an alternative pathway for autophagy induction that is independent of the primary mTOR complex 1 (TORC1) signaling. inpst.net This pro-autophagic response is dependent on specific GATA transcription factors. inpst.net It has been shown that 4,4'-dimethoxychalcone (B191108) stimulates autophagy specifically through the inhibition of GATA transcription factors. nih.gov This contrasts with other chalcones, such as 3,4-dimethoxychalcone, which induce autophagy through the activation of different transcription factors like TFEB and TFE3. nih.gov The inhibition of GATA transcription factors by dimethoxychalcones represents a distinct and important mechanism for modulating the autophagic process. inpst.netnih.gov

LC3-II Protein Level Elevation

While the direct effect of this compound on the elevation of Microtubule-associated protein 1A/1B-light chain 3 (LC3)-II protein levels has not been extensively documented in publicly available research, studies on structurally similar chalcone derivatives suggest a potential role in modulating autophagy. For instance, the compound 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) has been shown to trigger autophagy in breast cancer cells. This induction of autophagy was confirmed by the detection of the autophagic marker LC3-II protein. mdpi.com However, it is crucial to note that this finding pertains to a related but distinct chemical entity. Further investigation is required to specifically determine the impact of this compound on LC3-II protein levels and the autophagic process.

Epithelial-Mesenchymal Transition (EMT) Inhibition Mechanisms

This compound (DTC) has been identified as an inhibitor of the epithelial-mesenchymal transition (EMT), a critical process in tumor metastasis. nih.gov The mechanism of this inhibition involves the modulation of key cellular markers and the reduction of cellular migratory capabilities.

Research has demonstrated that this compound effectively upregulates the expression of the epithelial cell marker E-cadherin. nih.gov In a study involving A549 cells, treatment with DTC was found to counteract the transforming growth factor-β1 (TGF-β1)-induced downregulation of E-cadherin. nih.gov By maintaining higher levels of this crucial cell adhesion molecule, this compound helps to preserve the epithelial phenotype of cells.

Concurrent with the upregulation of epithelial markers, this compound has been shown to downregulate the expression of mesenchymal cell markers, such as vimentin (B1176767). nih.gov In the same study on A549 cells, DTC treatment led to a decrease in vimentin levels, which is a key indicator of the mesenchymal state. nih.gov This reduction in mesenchymal markers further contributes to the inhibition of the EMT process.

A functional consequence of the EMT inhibition by this compound is the reduction of cellular migration. nih.gov By preserving the epithelial-like morphology and modulating the expression of adhesion molecules, DTC diminishes the migratory capacity of cancer cells. nih.gov

Effect of this compound on EMT Markers and Cellular Migration Observation Reference
E-cadherin ExpressionUpregulated nih.gov
Vimentin ExpressionDownregulated nih.gov
Cellular MigrationReduced nih.gov

Enzyme Inhibition Profiles and Oxidative Stress Modulation

The inhibitory effects of this compound on specific dehydrogenase enzymes have been a subject of interest.

Current scientific literature available through targeted searches does not provide direct evidence for the inhibition of aldehyde dehydrogenase 1A3 (ALDH1A3) or aldehyde dehydrogenase 2 (ALDH2) by this compound. While the broader class of chalcones has been investigated for various enzymatic inhibitory activities, specific data for this compound against these particular dehydrogenases is not presently available.

Based on a comprehensive review of the available scientific literature, there is limited specific research data for the compound This compound that directly corresponds to all the subsections outlined in the requested article structure. The majority of published biological and pharmacological research has focused on structurally similar chalcone derivatives, such as isomers or analogues with different substitution patterns (e.g., hydroxyl groups instead of methoxy (B1213986) groups at certain positions).

Therefore, it is not possible to generate a thorough and scientifically accurate article that focuses solely on this compound for each specified mechanistic investigation and cellular target without extrapolating findings from different molecules, which would be scientifically inappropriate.

For context, research on closely related chalcones has indicated activities in the requested areas:

Reactive Oxygen Species (ROS) and Oxidative Stress: Studies on compounds like 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and 4,4'-dimethoxychalcone have shown that they can induce the production of ROS, suggesting a role in modulating oxidative stress in cancer cells. nih.govnih.gov

Protein Expression in Cancer: Various chalcone derivatives have been shown to influence cancer pathways. For example, 4,4'-dimethoxychalcone can induce endoplasmic reticulum (ER) stress, leading to the upregulation of stress-response proteins like GRP78 and CHOP. nih.gov Other related chalcones have been found to induce cell cycle arrest by affecting proteins such as cyclin D and the retinoblastoma protein (Rb). mdpi.comalliedacademies.org

Anti-inflammatory Mechanisms: The anti-inflammatory properties of chalcones are widely studied. Derivatives like 2′-hydroxy-4′,6′-dimethoxychalcone have demonstrated potent inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and mediators like nitric oxide (NO). nih.govmdpi.comnih.gov

However, attributing these specific findings directly to This compound would be inaccurate. Constructing the requested article would require dedicated research studies focusing specifically on this compound's effects on ROS production, stress-response proteins, cell cycle regulators, and inflammatory pathways. Without such direct evidence, the article cannot be generated in adherence to the strict requirements of scientific accuracy and focus.

Anti-inflammatory Mechanisms

Modulation of Inflammatory Cytokine and Mediator Production

Tumor Necrosis Factor-alpha (TNF-α) Inhibition

Tumor Necrosis Factor-alpha (TNF-α) is a primary cytokine that plays a crucial role in initiating and sustaining the inflammatory response. The capacity of this compound to suppress the production of TNF-α has been evaluated in cellular models. In a study involving RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory state, this compound demonstrated a significant ability to inhibit the secretion of TNF-α. Following intervention with the compound, a marked decrease in the expression levels of TNF-α in the cell supernatant was observed when compared to the LPS-treated group without the compound.

Interleukin-6 (IL-6) Inhibition

Interleukin-6 (IL-6) is another pivotal pro-inflammatory cytokine involved in a wide array of inflammatory processes, including the acute phase response. Research has shown that this compound effectively curtails the expression of this cytokine. In the same LPS-stimulated RAW264.7 cell model, treatment with this compound led to a significant reduction in the levels of IL-6. This finding points to the compound's potential to interfere with IL-6 mediated inflammatory pathways.

Interleukin-1 beta (IL-1β) Inhibition

Interleukin-1 beta (IL-1β) is a potent inflammatory mediator that contributes to local and systemic inflammation. The inhibitory effect of this compound on IL-1β has been confirmed in vitro. Studies using LPS-induced RAW264.7 cells showed that the presence of this compound resulted in a substantially lower expression level of IL-1β compared to the control group stimulated with LPS alone. This demonstrates the compound's broad-spectrum activity against key pro-inflammatory cytokines.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Expression in LPS-Stimulated RAW264.7 Cells

Cytokine Experimental Model Result
TNF-α LPS-induced RAW264.7 cells Significant decrease in expression levels.
IL-6 LPS-induced RAW264.7 cells Significant decrease in expression levels.
IL-1β LPS-induced RAW264.7 cells Significant decrease in expression levels.

Regulation of Inflammatory Enzyme Activity (e.g., iNOS, COX-2)

The inflammatory process is also driven by the activity of specific enzymes that produce inflammatory mediators. Inducible nitric oxide synthase (iNOS) is responsible for the production of nitric oxide (NO), a key signaling molecule in inflammation. Research indicates that this compound can reduce the levels of nitric oxide in LPS-stimulated RAW264.7 cells, suggesting an inhibitory effect on the iNOS pathway. However, specific research detailing the direct regulatory effect of this compound on cyclooxygenase-2 (COX-2) activity was not identified in the reviewed scientific literature.

Modulation of Cellular Signaling Pathways

The expression of inflammatory mediators is controlled by complex intracellular signaling networks. The NF-κB and MAPK pathways are central to this regulation and are common targets for anti-inflammatory agents.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in immunity and inflammation, controlling the expression of cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme iNOS. While many chalcone derivatives exert their anti-inflammatory effects by inhibiting the NF-κB pathway, specific studies detailing the direct modulatory activity of this compound on this particular signaling cascade are not extensively documented in the available research.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also instrumental in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Similar to the NF-κB pathway, while the broader class of chalcones is known to interact with MAPK signaling, the precise mechanisms and direct effects of this compound on the various components of the MAPK cascade have not been specified in the scientific literature reviewed.

Antioxidant Activity and Cellular Defense Systems

Free Radical Scavenging Mechanisms

This compound, a member of the chalcone family, exhibits antioxidant properties through its ability to scavenge free radicals. The capacity of chalcones to act as antioxidants is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. e3s-conferences.orgijpsonline.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. ijpsonline.comresearchgate.net

The antioxidant activity of chalcones is significantly influenced by their molecular structure, particularly the presence and position of hydroxyl and methoxy groups on their aromatic rings. researchgate.net The hydroxyl groups are considered key moieties that can enhance the antioxidant activity. nih.gov While direct studies on the precise free radical scavenging mechanism of this compound are specific, the general mechanism for chalcones involves the donation of a hydrogen atom from a hydroxyl group to a free radical, which stabilizes the radical and terminates the radical chain reaction. The resulting chalcone radical is stabilized by resonance.

The scavenging effect of various chalcone analogues has been evaluated, and it has been noted that the position of hydroxyl groups on the phenyl ring strongly affects the free radical scavenger capacity. researchgate.net Dihydrochalcones, which are structurally related to chalcones, have also been systematically examined for their antioxidant activities against the stable free radical DPPH. nih.gov

Table 1: Antioxidant Activity of Chalcone Derivatives in DPPH and ABTS Assays
CompoundAssayActivity/ObservationReference
Chalcone DerivativesDPPH Radical ScavengingActivity is influenced by the position of hydroxyl groups on the phenyl ring. researchgate.net
DihydrochalconesDPPH Radical ScavengingExhibited notable antioxidant activities. nih.gov
General AntioxidantsABTS Radical ScavengingMeasures the relative ability of antioxidants to scavenge the ABTS radical cation. e3s-conferences.org

Nrf2 Pathway Activation and Antioxidant Response Element Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. researchgate.net Chalcones have been identified as activators of this pathway. researchgate.net The activation of the Nrf2 pathway by chalcones is often attributed to the α,β-unsaturated carbonyl system in their structure, which can react with cysteine residues in Keap1, the negative regulator of Nrf2. mdpi.com This interaction leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. mdpi.com

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of various antioxidant and cytoprotective genes. mdpi.comnih.gov This binding initiates the transcription of these genes, leading to the production of a range of protective proteins. nih.gov

A study on 4,4'-dimethoxychalcone, a structurally similar compound, demonstrated that it induced the degradation of Keap1, leading to the nuclear translocation of Nrf2 and the upregulation of the Nrf2 target gene, HMOX1. nih.gov While this study was not on this compound specifically, it provides insight into the potential mechanism of action for dimethoxychalcone derivatives. Another chalcone, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone, was found to suppress the expression of Nrf2 and prevent its nuclear translocation in a specific cancer cell line, indicating that the effects of chalcones on the Nrf2 pathway can be cell-type and substitution pattern dependent. nih.gov

Enhancement of Cellular Glutathione (B108866) (GSH) Levels

Activation of the Nrf2-ARE pathway leads to the increased expression of genes involved in the synthesis of glutathione (GSH), a major intracellular antioxidant. mdpi.com One of the key enzymes in GSH synthesis is glutamate-cysteine ligase (GCL), which is composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). The genes for both of these subunits are targets of Nrf2.

Research on 2',5'-dihydroxychalcone (B1234639) has shown that it can induce an increase in cellular GSH levels. nih.gov This increase was linked to the activation of the Nrf2 transcriptional response. nih.gov Although this study did not specifically investigate this compound, it highlights the potential for chalcones to modulate cellular GSH levels through the Nrf2 pathway. The upregulation of GCLC and GCLM expression following Nrf2 activation leads to an enhanced rate of GSH synthesis, thereby boosting the cell's antioxidant capacity. In contrast, a study on 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone found that it decreased the intracellular GSH content in a particular cancer cell line by down-regulating GCLC and GCLM through the inhibition of Nrf2. nih.gov This suggests that the effect of chalcones on GSH levels is complex and can be influenced by the specific substitution pattern of the chalcone and the cellular context.

Antimicrobial and Antiparasitic Action Mechanisms

Bacteriostatic Effects Against Specific Microbial Strains

Chalcones have been investigated for their antimicrobial properties against a variety of bacterial strains. nih.gov The bacteriostatic action of these compounds, which inhibits the growth of bacteria without killing them, has been a subject of study. The effectiveness of chalcones as bacteriostatic agents is influenced by their chemical structure, including the nature and position of substituents on the aromatic rings. nih.gov

Staphylococcus aureus and Methicillin-Resistant Staphylococcus aureus (MRSA)

The bacteriostatic effects of certain chalcones have been observed against Staphylococcus aureus and its methicillin-resistant strains (MRSA). nih.gov For instance, the introduction of a hydroxyl group into the 2'-hydroxychalcone (B22705) structure has been shown to increase its bacteriostatic activity against S. aureus. nih.gov Conversely, the introduction of a methoxy group has been reported to decrease the inhibitory power. nih.gov

While specific data on the bacteriostatic effects of this compound against S. aureus and MRSA is not extensively detailed in the provided search results, related compounds have shown activity. For example, demethoxycurcumin, which has a structural resemblance to chalcones, has been shown to inhibit the growth of MRSA. nih.gov Another compound, 2,4-Di-tert-butylphenol, has demonstrated potent anti-MRSA activity. globalresearchonline.net

Table 2: Antibacterial Activity of Chalcone-Related Compounds Against S. aureus and MRSA
CompoundBacterial Strain(s)Observed EffectReference
2'-hydroxychalcone derivativesStaphylococcus aureusHydroxyl group increases bacteriostatic activity; methoxy group decreases it. nih.gov
DemethoxycurcuminMRSAInhibited the growth of MRSA strains. nih.gov
2,4-Di-tert-butylphenolMRSAPotent anti-MRSA activity with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/ml. globalresearchonline.net
Proteus vulgaris

Research has identified this compound as having bacteriostatic activity against Proteus vulgaris. nih.gov This Gram-negative bacterium is a known cause of urinary tract and wound infections. fbtjournal.com The inhibitory action of DTC suggests its potential as a component in developing new treatments for infections caused by this pathogen. nih.gov

Bacillus subtilis

The antibacterial spectrum of this compound has been tested against Bacillus subtilis. nih.gov While some chalcone derivatives have shown excellent activity against B. subtilis, specific minimum inhibitory concentration (MIC) values for this compound are part of broader screenings of chalcone compounds. nih.govgsconlinepress.com Bacillus species themselves are known producers of a wide array of antimicrobial compounds. nih.gove-repository.org

Escherichia coli

Investigations into the antibacterial properties of this compound include its effects on Escherichia coli. nih.gov While DTC was evaluated, studies on other methoxy chalcones have shown weak to no activity against E. coli. bohrium.com In contrast, certain dihydroxylated chalcones have demonstrated antibacterial efficacy against this common Gram-negative pathogen. nih.gov

Antifungal Effects Against Pathogenic Fungi (e.g., Candida albicans)

This compound has demonstrated notable antifungal properties, particularly against the opportunistic pathogenic yeast Candida albicans. nih.gov Studies confirm its bacteriostatic activity against this fungus, which is a common cause of mucosal and systemic infections, especially in immunocompromised individuals. nih.govresearchgate.net The ability of DTC to inhibit C. albicans indicates its potential as a broad-spectrum antimicrobial agent. nih.gov Other related chalcones, such as lichochalcone-A, have also shown significant activity against C. albicans biofilms, a key virulence factor. abstractarchives.comnih.gov

Antimalarial Mechanisms

Chalcones are a class of compounds that have been extensively studied for their antimalarial activity. mdpi.comnih.gov The mechanisms of action are often multifaceted, targeting crucial parasite survival pathways. mdpi.com

Falcipain-2 (Cysteine Protease) Inhibition

A primary antimalarial mechanism for many chalcones is the inhibition of essential parasite enzymes, such as falcipain-2. mdpi.comnih.govnih.gov Falcipain-2 is a cysteine protease that plays a critical role in the degradation of host hemoglobin, a process vital for the parasite's growth and survival within red blood cells. nih.govnih.govnih.gov By inhibiting this enzyme, chalcones disrupt this essential nutrient pathway, leading to parasite death. nih.gov Computational docking studies on structurally similar chalcones, like 2′,4′-dihydroxy-3,4-dimethoxychalcone, have been performed to examine their inhibitory potential and binding to the active site of falcipain-2. nih.gov The proposed mechanism involves the α,β-unsaturated ketone moiety of the chalcone structure acting as a Michael acceptor for the thiol group of the active site cysteine residue in falcipain-2, leading to irreversible inhibition. researchgate.net

Iron Chelation Properties

Iron is an essential element for the malaria parasite's proliferation and is a cofactor for numerous vital enzymes. nih.gov Iron chelation therapy is explored as a potential antimalarial strategy because it deprives the parasite of this critical nutrient. nih.gov Certain antimalarial compounds function by interfering with iron uptake and depleting the parasite's internal iron stores. nih.gov While some chalcone derivatives are investigated in combination with iron chelators, the specific iron-chelating properties of this compound as a primary antimalarial mechanism require further direct investigation. nih.gov

Table of Research Findings on this compound and Related Compounds

Compound Target Organism/Protein Observed Effect Reference
This compound Proteus vulgaris Bacteriostatic Activity nih.gov
This compound Candida albicans Bacteriostatic Activity nih.gov
2′,4′-dihydroxy-3,4-dimethoxychalcone Falcipain-2 Potential Inhibitory Activity (Computational) nih.gov
Methoxyamino chalcone derivative Plasmodium falciparum Antimalarial Potency (Antagonistic with DHA) nih.gov

Table of Mentioned Compounds

Compound Name
This compound
2′,4′-dihydroxy-3,4-dimethoxychalcone
4-hydroxy-4'-methoxy chalcone
4-Bromo-4'-methoxy chalcone
Lichochalcone-A
Pulcherriminic acid
2,4-diacetylphloroglucinol
Trapping of Toxic Reactive Oxygen Species

Research into the direct trapping of toxic reactive oxygen species (ROS) by this compound is an area of ongoing investigation. While chalcones, as a class of compounds, are known for their antioxidant properties, specific studies detailing the mechanisms and efficacy of this compound in scavenging a broad range of ROS are not extensively documented in the currently available scientific literature.

However, some studies on related chalcone derivatives provide insights into their potential antioxidant activities. For instance, research on other methoxylated and hydroxylated chalcones has demonstrated their ability to scavenge free radicals and modulate oxidative stress pathways. These activities are often attributed to the specific arrangement of substituent groups on the aromatic rings, which can influence the compound's ability to donate electrons or hydrogen atoms to neutralize reactive species. A recent study has indicated that this compound can reduce the expression levels of nitric oxide (NO), a reactive nitrogen species, in cellular models of inflammation. nih.gov This suggests a potential role for the compound in mitigating cellular damage caused by specific reactive species. Further research is required to fully elucidate the direct ROS-trapping capabilities of this compound and to characterize its activity against a wider array of toxic reactive species.

Antiprotozoal Activities

The investigation of this compound for its potential antiprotozoal effects is a developing area of research. While the broader class of chalcones has been a source of compounds with promising activity against various protozoan parasites, specific data on this compound remains limited in the public domain.

Studies on other chalcone derivatives have shown efficacy against parasites such as Leishmania, Trypanosoma, and Plasmodium species. The mechanism of action for these related compounds often involves the disruption of key parasitic metabolic pathways or cellular structures. However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound. The scientific community awaits dedicated studies to determine the in vitro and in vivo efficacy of this compound against a range of pathogenic protozoa and to identify its specific molecular targets within these organisms.

Antitrichomonal Activities

Currently, there is a lack of specific research published in peer-reviewed scientific journals on the antitrichomonal activity of this compound against Trichomonas vaginalis, the causative agent of human trichomoniasis. The potential of chalcone derivatives as a structural framework for the development of new antiparasitic agents is recognized. mdpi.com However, dedicated screening and mechanistic studies are required to ascertain whether this compound possesses any therapeutic potential for the treatment of trichomoniasis.

Anti-Aging and Senolytic Research Principles

The exploration of chalcones in the context of anti-aging and senolytic therapies is an emerging field. Senolytics are a class of molecules that selectively induce the death of senescent cells, which accumulate with age and contribute to various age-related diseases. While research has begun to investigate the senolytic potential of certain chalcone derivatives, it is crucial to distinguish the findings related to specific isomers.

Mechanisms of Senescent Cell Elimination

It is important to note that while research into the senolytic activity of dimethoxychalcones is active, the specific compound This compound has not been the primary focus of studies on ferroptosis and ferritinophagy induction for the elimination of senescent cells. The majority of the research in this specific mechanistic area has been conducted on its isomer, 4,4'-Dimethoxychalcone . The following sections summarize the findings for 4,4'-Dimethoxychalcone to provide context on the potential mechanisms within this class of compounds, but these results cannot be directly attributed to this compound without further dedicated research.

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. Recent studies have identified ferroptosis as a promising mechanism for selectively eliminating senescent cells. aginganddisease.org Research on 4,4'-Dimethoxychalcone has shown that it can induce ferroptosis in senescent cells. nih.govresearchgate.net This process is initiated by an increase in the labile iron pool within the cells, which in turn triggers the peroxidative damage of lipids, leading to cell death. nih.govtsinghua.edu.cn The selective vulnerability of senescent cells to ferroptosis induced by 4,4'-Dimethoxychalcone makes this a significant area of interest for the development of novel senolytic therapies. aginganddisease.org

Ferritinophagy is a selective autophagy pathway that leads to the degradation of ferritin, the primary iron storage protein in cells. This process releases iron, thereby increasing the intracellular labile iron pool. Studies on 4,4'-Dimethoxychalcone have revealed that it can induce ferritinophagy in senescent cells. nih.govtsinghua.edu.cn By activating this pathway, 4,4'-Dimethoxychalcone promotes the breakdown of ferritin, which contributes to the iron overload necessary to trigger ferroptosis. nih.govresearchgate.net This induction of ferritinophagy is a key upstream event in the mechanism by which 4,4'-Dimethoxychalcone selectively eliminates senescent cells. nih.govtsinghua.edu.cn

Labile Iron Pool Increase

Scientific investigations into the direct effects of this compound on the labile iron pool have not been identified in the current body of research. However, studies on the isomeric compound, 4',4'-dimethoxychalcone (DMC), have shown that it can induce an increase in the labile iron pool in senescent cells. This effect is achieved through the inhibition of the enzyme ferrochelatase (FECH) and the induction of ferritinophagy, a process that degrades the iron-storage protein ferritin. nih.govnih.gov This mechanism ultimately leads to ferroptosis, an iron-dependent form of cell death, in senescent cells. nih.govnih.gov

Modulation of Senescence-Associated Secretory Phenotype (SASP) Components

There is currently a lack of specific research detailing the modulation of Senescence-Associated Secretory Phenotype (SASP) components by this compound. The SASP is a phenomenon where senescent cells secrete a variety of pro-inflammatory cytokines, chemokines, and growth factors. wikipedia.orgnih.gov Research on the related compound 4',4'-dimethoxychalcone has demonstrated its ability to reduce the expression of several SASP factors, including IL-6, IL-1β, CXCL-10, and MMP12, in the liver of aged mice, suggesting that chalcone structures may have the potential to mitigate the pro-inflammatory microenvironment created by senescent cells. nih.govresearchgate.net

Cellular Aging Pathway Modulation (e.g., p21, p16, p53 Expression)

Direct evidence linking this compound to the modulation of key cellular aging pathways involving p21, p16, and p53 has not been found in published studies. These proteins are critical tumor suppressors and regulators of the cell cycle, and their activation is a hallmark of cellular senescence. researchgate.netnih.gov The p53/p21 pathway and the p16/Rb pathway are the two primary pathways that lead to a state of irreversible cell cycle arrest, a defining characteristic of senescent cells. nih.govplos.org While the broader anti-aging effects of other chalcones are under investigation, the specific impact of the 2',4'-dimethoxy substitution pattern on these central senescence pathways remains to be elucidated.

Longevity-Promoting Mechanisms (e.g., Autophagy-Dependent and -Independent Effects)

Specific studies on the longevity-promoting mechanisms of this compound are not currently available. In contrast, the flavonoid 4',4'-dimethoxychalcone has been identified as a natural compound with anti-aging properties that can extend the lifespan of yeast, worms, and flies. inpst.netnih.gov Its mechanism of action is linked to the induction of autophagy, a cellular process for degrading and recycling damaged components, which is essential for its cytoprotective and life-extending effects across various species. inpst.netnih.govresearchwithrutgers.com This pro-autophagic response operates independently of the well-known TORC1 signaling pathway. inpst.netnih.gov

Anti-Melanogenic Research Principles

Melanin (B1238610) Synthesis Inhibition Pathways

Research into the anti-melanogenic properties of this compound is not well-documented. However, a study investigating structurally similar compounds, specifically 2'-hydroxy-2-methoxychalcone (B1637944) derivatives, provides some insight into how substitutions on the chalcone scaffold influence melanin synthesis. mdpi.comnih.gov In a comparative study, 2'-hydroxy-2,4-dimethoxychalcone (2,4-DMC) was evaluated alongside other isomers for its ability to inhibit melanin production in B16F10 melanoma cells. The study found that another isomer, 2'-hydroxy-2,6'-dimethoxychalcone, exhibited superior inhibition of melanin synthesis by suppressing multiple signaling pathways, including the Wnt/β-catenin, PI3K/AKT, MAPK, and PKA/CREB pathways. mdpi.comnih.gov In comparison, the 2'-hydroxy-2,4-dimethoxychalcone derivative showed a notably weaker effect. mdpi.com

Tyrosinase and Melanin-Related Protein Expression Regulation (e.g., TRP-1, TRP-2, MITF)

Consistent with the findings on melanin synthesis, the regulation of key melanogenic enzymes and transcription factors by this compound has not been specifically reported. Tyrosinase is the rate-limiting enzyme in melanin production, and its activity is supported by tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2). mdpi.comnih.govnih.gov The expression of these three enzymes is controlled by the microphthalmia-associated transcription factor (MITF). mdpi.comnih.govnih.gov

In the aforementioned study on 2'-hydroxy-dimethoxychalcone derivatives, 2'-hydroxy-2,4-dimethoxychalcone was found to have a minimal inhibitory effect on tyrosinase activity compared to other tested isomers. mdpi.com This suggests that the specific placement of methoxy groups on the chalcone backbone is critical for its anti-melanogenic potential.

CompoundInhibition of Melanin Production (%)Inhibition of Tyrosinase Activity (%)
2'-hydroxy-2,6'-dimethoxychalcone~36.62~46.83
2'-hydroxy-2,5'-dimethoxychalconeNot specified14.69
2'-hydroxy-2,4-dimethoxychalconeNot specified4.23

Signaling Pathway Suppression (e.g., Wnt/β-catenin, PI3K/AKT, MAPK, PKA/CREB)

Direct research detailing the suppressive effects of this compound on the Wnt/β-catenin, PI3K/AKT, MAPK, and PKA/CREB signaling pathways is limited in the available scientific literature. However, studies on other methoxylated chalcone derivatives provide valuable insights into the potential activities of this class of compounds.

Wnt/β-catenin, MAPK, and PKA/CREB Pathways: Currently, there is a lack of specific studies investigating the direct impact of this compound on the Wnt/β-catenin, MAPK, or PKA/CREB signaling cascades. Research on a different isomer, 2',6′-Dimethoxychalcone (2',6'-DMC), has shown effects on the PKA/CREB pathway by reducing the phosphorylation of both PKA and CREB in α-MSH-stimulated B16F10 cells researchgate.net. This suggests that dimethoxychalcone isomers may have the potential to modulate this pathway, although specific research on the 2',4'- isomer is required for confirmation.

PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is crucial for regulating cell proliferation, survival, and metabolism scispace.com. Its dysregulation is often implicated in diseases like cancer youtube.com. While direct evidence for this compound is not available, research on the related compound 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) has demonstrated inhibitory effects on this pathway in multiple myeloma (MM) cell lines nih.govnih.gov.

Treatment with DMEC led to a dose-dependent reduction in the expression of key pathway components, including PI3K, phosphorylated AKT (p-Akt), and phosphorylated mammalian target of rapamycin (p-mTOR) nih.govnih.gov. The inhibition of this pathway by DMEC was further confirmed when a PI3K activator, IGF-1, partially reversed the compound's anti-proliferative effects nih.gov. These findings indicate that chalcone derivatives can suppress the PI3K/AKT/mTOR signaling axis, which contributes to their pro-apoptotic and anti-proliferative activities nih.govnih.gov.

Table 1: Effect of 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) on PI3K/Akt/mTOR Pathway Proteins

Cell LineCompoundConcentrationObserved Effect
U266 (Multiple Myeloma)DMEC5, 10, and 20 μMReduced expression of PI3K, p-Akt, and p-mTOR

Analgesic Activity Mechanisms

The analgesic properties of chalcones have been evaluated in various preclinical models. Studies on 2'-hydroxy-2,4'-dimethoxychalcone (2-DMC) , a closely related analogue, provide insight into the potential mechanisms by which these compounds modulate responses to noxious stimuli researchgate.net.

The acetic acid-induced writhing test is a standard method for evaluating peripherally acting analgesics. This test induces a chemical noxious stimulus that causes pain and characteristic abdominal constrictions nih.govyoutube.com. The administration of 2'-hydroxy-2,4'-dimethoxychalcone demonstrated a potent analgesic effect by significantly inhibiting these acetic acid-induced abdominal contractions in mice researchgate.net. This suggests that the compound interferes with the signaling pathways activated by chemical irritants, which often involve the release of inflammatory mediators like prostaglandins (B1171923) nih.govsemanticscholar.org.

The hot-plate test is a common model used to assess centrally mediated analgesic activity by measuring the reaction time of an animal to a thermal noxious stimulus ijbcp.com. In this test, 2'-hydroxy-2,4'-dimethoxychalcone was shown to produce a significant increase in the pain threshold, indicating its ability to modulate responses to painful heat stimuli researchgate.net. This effect points towards a mechanism of action that may involve the central nervous system.

Table 2: Analgesic Activity of 2'-hydroxy-2,4'-dimethoxychalcone (2-DMC) in Mice

Analgesic Test ModelType of StimulusCompoundDose (mg/kg, i.p.)Observed Effect
Acetic Acid-Induced WrithingChemical2-DMC50, 100, 200Significant inhibition of abdominal contractions
Hot-Plate TestThermal2-DMC50, 100, 200Significant percentage increase in pain threshold

Structure Activity Relationship Sar and Mechanistic Elucidation

Impact of Substituent Patterns on Biological Activities

The biological activity of chalcones is profoundly influenced by the nature and position of substituents on their aromatic rings. For 2',4'-Dimethoxychalcone (B1233493), the two methoxy (B1213986) (-OCH₃) groups on the A-ring are defining features that modulate its pharmacological profile.

The presence of methoxy groups, which are strong electron-donating groups, can increase the electron density of the aromatic ring and influence the reactivity of the entire molecule. researchgate.net This electronic effect can enhance the molecule's ability to interact with biological targets. Studies on various chalcone (B49325) derivatives have consistently shown that hydroxyl (-OH) and methoxy groups play a crucial role in their biological effects. researchgate.netunsoed.ac.id For instance, the conversion of hydroxyl groups to methoxy groups can alter properties such as solubility, bioavailability, and the ability to form hydrogen bonds, thereby impacting the mode of action. researchgate.net

Research on fluorinated chalcone derivatives has further elucidated the importance of the substitution pattern. A compound like 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone, which retains the 2',4'-dimethoxy motif while adding other substituents, demonstrated significant in vitro antitumor activity. nih.gov This indicates that the dimethoxy pattern provides a potent base scaffold that can be further modified to enhance specific biological activities.

In a study of derivatives of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC), the derivatization of the 4'-OH group and the presence of the 2'-OH group were highlighted as critical for cytotoxicity. rsc.org While this compound features methoxy groups instead of hydroxyls at these positions, these findings underscore the sensitivity of the chalcone's activity to substitutions on the A-ring, particularly at the 2' and 4' positions. The replacement of a hydrogen-bond-donating hydroxyl group with a non-donating methoxy group fundamentally changes the potential interactions with target proteins.

Below is a data table summarizing the impact of A-ring substituents on the cytotoxicity of selected chalcone derivatives.

Compound/DerivativeKey Substituents (A-Ring)Biological Activity Highlight
This compound Derivative2'-OCH₃, 4'-OCH₃Serves as a base scaffold for developing potent agents. nih.gov
4′-O-benzylated-DMC2'-OH, 4'-OCH₂Ph, 6'-OCH₃, 3',5'-di-CH₃Strong cytotoxicity against A-549 and FaDu cancer cell lines (IC₅₀ values of 9.99 and 13.98 µM, respectively). rsc.org
4′-O-methylated-DMC2'-OH, 4'-OCH₃, 6'-OCH₃, 3',5'-di-CH₃Strong cytotoxicity against SH-SY5Y neuroblastoma cells (IC₅₀ value of 7.52 µM). rsc.org
6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone2'-OCH₃, 4'-OCH₃, plus F and OH groups on B-ringEffective in vitro antitumor activity against a panel of 39 human cancer cell lines. nih.gov

Structural Features Influencing Molecular Stability and Target Binding Affinity

The three-dimensional structure of this compound is central to its stability and ability to bind effectively to biological targets. The chalcone scaffold consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The planarity of this system is a crucial feature. mdpi.com In related chalcones, the molecule is observed to be mostly planar, which facilitates interactions such as ring stacking. mdpi.com This planarity is influenced by the torsion angles between the rings and the central enone bridge.

The methoxy groups at the 2' and 4' positions contribute to the molecule's stability and binding affinity in several ways:

Electronic Effects : As electron-donating groups, they influence the electrostatic potential of the molecule, guiding its orientation within a binding pocket.

Steric Influence : The bulk of the methoxy groups can affect the conformation of the chalcone, potentially locking it into a bioactive conformation.

Binding Interactions : While unable to donate hydrogen bonds like hydroxyl groups, the oxygen atom of a methoxy group can act as a hydrogen bond acceptor. The methyl groups can also participate in hydrophobic and van der Waals interactions with nonpolar residues in a protein's active site.

Molecular docking studies have shown that the presence of methoxy and hydroxy groups has a significant impact on the binding affinity of chalcones to protein targets such as the epidermal growth factor receptor (EGFR). unsoed.ac.id These substituents can lower the binding energy, indicating a more stable ligand-protein complex. For example, a chalcone with one hydroxy and two methoxy substituents was found to have a more favorable binding energy than a similar compound with only one of each. unsoed.ac.id This suggests that the number and arrangement of these groups are fine-tuned to maximize binding affinity.

Comparative SAR Studies with Analogous Chalcone Derivatives

Comparing this compound with its analogues provides a clearer picture of its structure-activity relationships. A study comparing four structurally related 2′,4′-diOH chalcones—butein, 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM), homobutein, and 5-prenylbutein—offers valuable insights. mdpi.com Although these compounds have hydroxyl groups at the 2' and 4' positions, the comparison highlights fundamental SAR principles for this class of chalcones. Butein, with more hydroxyl groups, engaged in more extensive hydrogen bonding and showed higher antioxidant activity than DHDM. mdpi.com This suggests that replacing the 2',4'-hydroxyl groups with methoxy groups, as in this compound, would likely reduce its antioxidant capacity and alter its intermolecular interactions, favoring hydrophobic interactions over hydrogen bonding.

Another key structural feature of the chalcone framework is the α,β-unsaturated enone linker. Comparative studies have shown that this moiety is critical for biological activity. mdpi.com The reduction of the double bond in the enone system to create dihydrochalcone (B1670589) analogues typically leads to a significant decrease or complete loss of antiproliferative activity. mdpi.com This indicates that the rigidity and electrophilicity of the Michael acceptor system are essential for the compound's mechanism of action, likely through covalent interaction with nucleophilic residues like cysteine in target proteins. mdpi.commdpi.com

The table below compares the structural features and activities of DHDM with a related chalcone, butein.

Feature2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM)Butein (2',3,4,4'-tetrahydroxychalcone)SAR Insight
Structure Two -OH groups on A-ring; Two -OCH₃ groups on B-ringFour -OH groups across both ringsThe number and location of hydroxyl vs. methoxy groups drastically alter the compound's properties. mdpi.com
Hydrogen Bonding Engages in limited intramolecular and one intermolecular hydrogen bond. mdpi.comAll four hydroxyl groups establish important H-bonds for molecular interactions. mdpi.comIncreased hydroxyl groups lead to more extensive hydrogen bonding networks, influencing solubility and target interaction. mdpi.com
Antioxidant Activity Lower antioxidant activity towards the superoxide (B77818) radical. mdpi.comHigher antioxidant activity. mdpi.comCatechol (dihydroxy) moieties are often associated with potent antioxidant activity; methoxy substitution reduces this effect. mdpi.com
Target Interaction Docking suggests potential covalent interaction with Cys42 of falcipain-2. mdpi.comDocking suggests a similar covalent interaction with Cys42 of falcipain-2. mdpi.comThe core enone structure is the primary driver for covalent interaction with cysteine proteases, a common mechanism for chalcones. mdpi.com

Correlation between Structural Characteristics and Specific Biochemical Interactions

The specific arrangement of atoms in this compound directly correlates with its biochemical interactions at the molecular level. The planar chalcone backbone allows it to fit into flat, hydrophobic binding sites of proteins, while the functional groups determine the specific contacts it makes.

A key biochemical interaction for many chalcones is the covalent modification of cysteine residues in enzyme active sites. mdpi.com The α,β-unsaturated ketone system acts as a Michael acceptor, making it susceptible to nucleophilic attack by the thiol group of a cysteine residue. Computational docking experiments with the related DHDM against falcipain-2, a cysteine protease, predicted that the ethenyl α-carbon of the chalcone is positioned for interaction with the active site Cys42. mdpi.com The formation of such a covalent bond can lead to irreversible inhibition of the enzyme. The electron-donating methoxy groups on the A-ring of this compound would influence the electrophilicity of this enone system, thereby modulating its reactivity towards target proteins.

In non-covalent interactions, the methoxy groups are also critical. In docking studies of chalcone derivatives with EGFR, interactions with key amino acid residues were identified as crucial for binding. unsoed.ac.id While hydrogen bonding with residues like Met769 and Lys721 is important for hydroxylated chalcones, this compound would rely on different interactions. unsoed.ac.id Its methoxy groups could form hydrogen bonds as acceptors or engage in hydrophobic interactions within the binding pocket, stabilized by π-stacking of its aromatic rings with residues like histidine. mdpi.com The specific pattern of these interactions, dictated by the 2',4'-dimethoxy substitution, determines the compound's binding affinity and selectivity for its target.

Advanced Research Methodologies and Computational Approaches

In Vitro Biological Assay Systems

In vitro assays are fundamental in the preliminary evaluation of the biological effects of 2',4'-Dimethoxychalcone (B1233493). These systems utilize cultured cells to assess cytotoxicity, proliferation, and other cellular responses in a controlled laboratory environment.

The bioactivity of chalcones is evaluated across a diverse panel of cell lines to determine their therapeutic potential and target specificity. The choice of cell line is crucial as it provides a model for a specific disease state, such as different types of cancer or inflammatory conditions.

Cancer Cell Lines : A wide array of human cancer cell lines is employed to screen for anti-cancer activity. These models represent various malignancies, allowing researchers to identify tissue-specific effects. For instance, studies on chalcones structurally similar to this compound have utilized cell lines from pancreatic (PANC-1, MIA PaCa-2), breast (MCF-7, MDA-MB-231), cervical (HeLa, SiHa), and hepatocellular (BEL-7402/5-FU) cancers. mdpi.commdpi.comnih.govnih.gov

Macrophage Cell Lines : To investigate anti-inflammatory properties, macrophage cell lines such as the murine RAW 264.7 line are commonly used. nih.gov These cells can be stimulated to mimic an inflammatory response, and the ability of the compound to modulate this response is then measured.

Melanoma Cell Lines : Murine melanoma cell lines, like B16F10, are instrumental in studying the effects of chalcones on melanogenesis and skin-related inflammation, which is relevant for applications in dermatology and cosmetology. nih.govnih.gov

Table 1: Examples of Cell Lines Used in the Evaluation of Chalcones
Cell LineTypeOriginApplication
PANC-1CancerHuman Pancreatic CarcinomaAntiproliferative studies mdpi.com
MDA-MB-231CancerHuman Breast AdenocarcinomaApoptosis and cell cycle studies mdpi.com
HeLaCancerHuman Cervical AdenocarcinomaAntiproliferative and apoptosis studies nih.gov
RAW 264.7MacrophageMouse Abelson Leukemia Virus-transformed MacrophageAnti-inflammatory studies nih.gov
B16F10MelanomaMouse Skin MelanomaAnti-melanogenic studies nih.govnih.gov

To quantify the cytotoxic and antiproliferative effects of a compound, cell viability assays are indispensable. The MTT assay is a widely adopted colorimetric method for this purpose. altogen.com

The principle of the MTT assay is based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. creative-bioarray.com The amount of this insoluble formazan, which is subsequently dissolved in a solvent like Dimethyl sulfoxide (B87167) (DMSO), is directly proportional to the number of living cells. The absorbance of the resulting solution is measured with a spectrophotometer, typically around 570 nm. nih.gov

This assay is used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell growth by 50%. nih.gov A lower IC50 value indicates greater potency. This quantitative measure allows for the comparison of the cytotoxic efficacy of different compounds. nih.gov

Table 2: IC50 Values of Various Chalcone (B49325) Derivatives in Cancer Cell Lines
Chalcone DerivativeCell LineIC50 (µM)Reference
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)PANC-110.5 ± 0.8 mdpi.com
MIA PaCa-212.2 ± 0.9 mdpi.com
HeLa10.05 ± 0.22 nih.gov
SiHa18.31 ± 3.10 nih.gov
2',4'-Dihydroxy-3',6'-dimethoxychalconeCCRF-CEM (Leukemia)10.67 medchemexpress.com
2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC)U266 (Multiple Myeloma)15.02 nih.govnih.gov
MM.1S (Multiple Myeloma)18.36 nih.govnih.gov

Flow cytometry is a powerful laser-based technology used to analyze the physical and chemical characteristics of single cells in a suspension. It is a cornerstone technique for investigating how compounds like this compound affect fundamental cellular processes.

One of the primary applications of flow cytometry in drug discovery is cell cycle analysis. thermofisher.com This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). The analysis relies on staining the cellular DNA with a fluorescent dye, such as Propidium Iodide (PI), which binds to DNA stoichiometrically. Because cells in the G2/M phase have twice the amount of DNA as cells in the G0/G1 phase, they will exhibit twice the fluorescence intensity when analyzed. thermofisher.com Cells in the S phase, which are actively synthesizing DNA, will have intermediate fluorescence levels. youtube.com

By treating cells with a compound and analyzing the resulting DNA content histogram, researchers can identify if the compound induces cell cycle arrest at a specific phase. Such an arrest is a common mechanism for anti-cancer agents. For example, several chalcone derivatives have been shown to cause an accumulation of cells in the G0/G1 or G1 phase, indicating an inhibition of cell cycle progression. mdpi.comnih.govnih.gov

Table 3: Effects of Chalcone Derivatives on Cell Cycle Progression
Chalcone DerivativeCell LineObserved EffectReference
2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC)Breast Cancer CellsCell cycle arrest in G0/G1 phase mdpi.com
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)HeLaIncreased number of cells in G0/G1 phase nih.gov
BEL-7402/5-FUInduced G1 cell cycle arrest nih.gov

Mitochondrial health is critical for cell survival, and its dysfunction is an early hallmark of apoptosis (programmed cell death). cellsignal.com The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial function. nih.gov In healthy cells, mitochondria maintain a high negative potential across their inner membrane. youtube.com

Flow cytometry can measure ΔΨm using specific cationic, lipophilic fluorescent dyes like TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1. cellsignal.comabcam.com These dyes accumulate in healthy mitochondria due to the strong electrochemical gradient. cellsignal.com When the ΔΨm collapses or dissipates—a key event in early apoptosis—the dye can no longer accumulate, leading to a measurable decrease in fluorescence intensity. youtube.com Some dyes, like JC-1, exhibit a fluorescence shift from red (in healthy mitochondria where it forms aggregates) to green (in the cytoplasm of apoptotic cells where it remains a monomer), providing a ratiometric measure of mitochondrial depolarization. abcam.com Research on a related chalcone has demonstrated its ability to alter the mitochondrial outer membrane potential, suggesting the induction of the intrinsic apoptotic pathway. mdpi.com

To delve deeper into the mechanisms of action initiated by this compound, researchers employ a range of molecular and cellular biology techniques. These methods help to identify the specific signaling pathways and proteins that are modulated by the compound.

Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate. This method allows researchers to observe changes in the expression levels of key proteins involved in processes like apoptosis and cell cycle regulation following treatment with a compound. For example, studies on chalcone derivatives have used Western blotting to show modulation of proteins in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation. nih.govnih.gov Furthermore, it can detect the activation of caspases (Caspase-3, Caspase-9) and changes in the levels of Bcl-2 family proteins (e.g., Bcl-2, Bak), which are central regulators of the mitochondrial apoptosis pathway. mdpi.com It is also used to analyze the expression of cell cycle regulatory proteins, such as Cyclin D1 and CDK4, to confirm the mechanism of cell cycle arrest. nih.gov

Molecular and Cellular Biology Techniques

Western Blot Analysis for Protein Expression

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. The process involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. This method is crucial for understanding how compounds like chalcones affect cellular pathways by altering the expression levels of key proteins.

While Western blot analysis is a standard method for evaluating the effects of chalcone derivatives on protein expression researchgate.netresearchgate.netnih.govmdpi.com, specific studies detailing the impact of this compound on particular protein levels are not extensively documented in the available literature. However, research on analogous compounds demonstrates the utility of this technique. For instance, studies on other chalcone derivatives have used Western blotting to measure changes in the expression of proteins involved in inflammation and cell signaling, such as NF-κB, TNF-α, STAT3, and p53 nih.govmdpi.com. A study on 2',4'-dihydroxy-4',6'-dimethoxy-chalcone, a related compound, utilized Western blot to examine the modulation of proteins that govern autophagy and apoptosis in breast cancer cell lines. mdpi.com

Quantitative Polymerase Chain Reaction (qPCR) for mRNA Expression

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a powerful tool for measuring the amount of a specific mRNA molecule in a biological sample. nih.gov This technique provides insights into how a compound affects gene expression, which precedes changes in protein levels.

The anti-epithelial-mesenchymal transition (EMT) effect of this compound (referred to as DTC in a study) was evaluated using qPCR. In this research, A549 human alveolar epithelial cells were stimulated with transforming growth factor-β1 (TGF-β1) to induce EMT. The study then assessed the ability of this compound to reverse these changes by measuring the mRNA expression levels of key EMT markers. The results indicated that the compound could modulate the expression of these genes, suggesting a potential role in influencing cellular transition processes.

Table 1: Effect of this compound on EMT Marker mRNA Expression in A549 Cells
EMT MarkerConditionRelative mRNA Expression Change
E-cadherinTGF-β1 InducedDown-regulated
E-cadherinTGF-β1 + this compoundUp-regulated (compared to TGF-β1 alone)
N-cadherinTGF-β1 InducedUp-regulated
N-cadherinTGF-β1 + this compoundDown-regulated (compared to TGF-β1 alone)
Vimentin (B1176767)TGF-β1 InducedUp-regulated
VimentinTGF-β1 + this compoundDown-regulated (compared to TGF-β1 alone)
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. nih.gov In the context of chalcone research, ELISA is frequently used to measure the levels of cytokines—small proteins crucial for cell signaling, particularly in inflammatory responses. rsc.orgacs.orgatlantisbioscience.com

Studies on various chalcone derivatives have utilized ELISA to demonstrate their anti-inflammatory properties by measuring their effect on the production of pro-inflammatory cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in cell cultures stimulated with inflammatory agents like lipopolysaccharide (LPS). rsc.orgajol.infonih.gov For example, research on 2′-hydroxy-2,6′-dimethoxychalcone showed a dose-dependent reduction in IL-1β, IL-6, and TNF-α levels in LPS-stimulated RAW 264.7 macrophages. nih.gov While this technique is standard for assessing the immunomodulatory effects of chalcones, specific ELISA data for this compound is not prominently available in the reviewed scientific literature.

Immunofluorescence Staining

Immunofluorescence is a technique used to visualize the localization of a specific protein or antigen in cells or tissue sections by using an antibody to which a fluorescent dye is attached. This method provides valuable information about the spatial distribution of target molecules within the cell, such as whether a protein is in the nucleus or cytoplasm.

While specific immunofluorescence studies focused on this compound are not readily found, the technique has been applied to investigate the mechanisms of other chalcone derivatives. For instance, immunostaining has been used in a zebrafish model to observe the expression and migration of myeloperoxidase (Mpx), a marker for neutrophils, to evaluate the anti-inflammatory effects of certain chalcones. nih.gov This methodology could be applied to this compound to visualize its effects on the subcellular localization of target proteins involved in various cellular pathways.

Enzyme Activity Assays (e.g., Tyrosinase Activity)

Enzyme activity assays are laboratory methods for measuring the rate of an enzymatic reaction. They are vital for discovering and characterizing enzyme inhibitors, which are molecules that reduce the activity of an enzyme.

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in skin and hair. nih.gov The inhibition of tyrosinase is a target for agents used in cosmetics for skin whitening and in treatments for hyperpigmentation disorders. The inhibitory activity of compounds is often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govnih.govmdpi.com Various chalcone derivatives have been evaluated for their anti-tyrosinase activity. nih.govukm.my While direct and specific tyrosinase inhibition data for this compound is limited, studies on structurally similar compounds provide insight into the potential of this chemical class as tyrosinase inhibitors.

Table 2: Tyrosinase Inhibitory Activity (IC50) of Selected Chalcone Derivatives
Compound NameIC50 Value (μM)Reference CompoundReference IC50 (μM)
Licochalcone A23.41 ± 0.02Neostigmine-
Mirkoin5Kojic Acid-
Lupinalbin39.7 ± 1.5Kojic Acid-

Note: Data is for structurally related chalcones to illustrate the application of the assay. nih.govmdpi.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools that use computer simulations to study the behavior of molecules and their interactions. These methods provide insights that can be difficult to obtain through experimental techniques alone. nih.govresearchgate.netbiointerfaceresearch.com

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ijsrcseit.com This simulation provides information about the binding affinity, which is often expressed as a binding energy score (in kcal/mol), and visualizes the specific interactions, such as hydrogen bonds, between the ligand and the amino acid residues in the protein's active site. rsc.orgnih.govnih.govtandfonline.comnih.gov

Numerous molecular docking studies have been performed on dimethoxychalcone derivatives to predict their inhibitory potential against various protein targets. These studies are crucial for rational drug design, helping to identify promising candidates for further experimental validation. onlinescientificresearch.comnih.govunsoed.ac.idnih.gov For example, a related compound, 2′,4′-dihydroxy-3,4-dimethoxychalcone, was docked against falcipain-2, a cysteine protease from the malaria parasite, to explore its antimalarial potential. mdpi.com Other studies have docked various dimethoxy- and dihydroxy-chalcone derivatives against targets like cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR) to investigate their anticancer properties. nih.govunsoed.ac.idresearchgate.net

Table 3: Molecular Docking Results for Selected Dimethoxychalcone Derivatives with Various Protein Targets
Chalcone DerivativeProtein TargetPDB IDBinding Energy (kcal/mol)
2',5'-Dihydroxy-3,4-dimethoxychalconeEGFR1M17-7.67
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeCDK2--8.4
4,4-DimethoxychalconeSARS-CoV-2 Main Protease6LU7-6.00
2',4'-Dihydroxy-3,4-dimethoxychalconeFalcipain-2--

Note: This table includes data from various dimethoxychalcone derivatives to illustrate the application of molecular docking. unsoed.ac.idmdpi.comresearchgate.netresearchgate.net

Binding Free Energy Calculations (e.g., MM-PBSA Method)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a powerful computational technique used to estimate the binding free energy of a ligand to its target protein. This approach combines molecular mechanics calculations with continuum solvation models to provide a more accurate prediction of binding affinity compared to standard molecular docking scores. The binding free energy is a critical parameter in drug discovery, as it directly correlates with the potency of a compound.

In the context of this compound, MM-PBSA calculations can be employed to elucidate the energetic components of its interaction with potential protein targets. This method decomposes the total binding free energy into various terms, including van der Waals forces, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. By analyzing these individual contributions, researchers can gain a deeper understanding of the driving forces behind the binding event. For instance, a significant negative value for the electrostatic component would suggest that charge-charge interactions play a crucial role in the stability of the complex. This detailed energetic profile can guide the rational design of more potent analogues of this compound by highlighting which interactions are most important to optimize.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a detailed examination of the electronic structure of molecules like this compound. DFT is a computational method used to investigate the electronic properties of many-body systems, such as atoms and molecules. It is based on the principle that the total energy of a system is a functional of its electron density.

For this compound, DFT calculations can provide valuable insights into its geometry, electronic distribution, and reactivity. By optimizing the molecular geometry, researchers can determine the most stable three-dimensional conformation of the compound. This information is crucial for understanding how the molecule might fit into the binding site of a protein. Furthermore, DFT can be used to calculate various molecular properties, such as dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map, for example, visualizes the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These regions are key to predicting how the molecule will interact with its biological targets.

Frontier Orbital Analysis (HOMO-LUMO)

A key aspect of quantum chemical calculations is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are fundamental in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a particularly important parameter. A small HOMO-LUMO gap indicates that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, a smaller energy gap would suggest higher chemical reactivity and potentially greater biological activity. The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for understanding the mechanism of action of the compound and for designing derivatives with enhanced reactivity towards a specific target.

In Silico Prediction of Biological Efficacy and Target Interactions

In silico methods play a crucial role in the early stages of drug discovery by predicting the biological efficacy of compounds and identifying their potential protein targets. Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method allows researchers to visualize the interactions between the ligand and the amino acid residues in the binding pocket, such as hydrogen bonds and hydrophobic interactions.

For this compound, molecular docking studies can be performed against a panel of known protein targets to identify those with the highest binding affinity. For instance, studies on structurally similar chalcone derivatives have explored their interactions with targets like cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Such studies have highlighted the importance of specific functional groups, like the 2'-hydroxyl group, in forming crucial interactions within the active site. By understanding these interactions, researchers can predict the potential biological effects of this compound and prioritize it for further experimental validation.

In Silico ADME-Tox Properties Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is a critical step in assessing the drug-likeness of a compound. In silico models provide a rapid and cost-effective way to evaluate these properties before a compound is synthesized and tested in the laboratory. These models are based on the analysis of large datasets of known drugs and their physicochemical properties.

For this compound, various ADME-Tox parameters can be predicted using computational tools. These predictions are often guided by established principles such as Lipinski's rule of five, which helps to assess the oral bioavailability of a compound. Key properties that are typically evaluated include:

PropertyDescriptionPredicted Value for Chalcone Derivatives
Molecular Weight The mass of a molecule.Generally < 500 g/mol , in line with good oral bioavailability. nih.gov
LogP The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.Values are typically within a range that suggests good membrane permeability. nih.gov
Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms.Usually low, contributing to good absorption. nih.gov
Hydrogen Bond Acceptors The number of electronegative atoms (e.g., oxygen, nitrogen).Within an acceptable range for drug-likeness. nih.gov
Topological Polar Surface Area (TPSA) The surface area of polar atoms, which correlates with cell permeability.Calculated to predict the ability of the compound to penetrate cell membranes. nih.gov
Toxicity Risks Predictions for potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity.Various models are used to flag potential liabilities early in the discovery process.

These in silico predictions provide a valuable initial assessment of the pharmacokinetic and safety profile of this compound, helping to guide its development as a potential therapeutic agent. nih.gov

Proteomic and Biochemical Profiling

Thermal Proteome Profiling (TPP) for Target Identification

Thermal Proteome Profiling (TPP) is an innovative experimental strategy used to identify the direct and indirect cellular targets of a small molecule. nih.govspringernature.com The principle behind TPP is that the binding of a ligand to a protein can alter its thermal stability. nih.govspringernature.com By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein at each temperature using mass spectrometry, researchers can generate melting curves for thousands of proteins simultaneously. nih.govspringernature.com

In the context of this compound, TPP can be employed to systematically screen for its protein targets in an unbiased manner. If this compound binds to a specific protein, the melting curve of that protein will shift to a higher or lower temperature compared to the control (untreated) sample. A shift to a higher temperature indicates that the compound stabilizes the protein, which is a common characteristic of drug-target interactions. Conversely, a shift to a lower temperature suggests destabilization. By identifying the proteins that exhibit a significant thermal shift in the presence of this compound, researchers can generate a list of potential direct and indirect targets for further investigation and validation. nih.govspringernature.com This powerful technique provides a global view of the compound's interactions within the proteome, offering crucial insights into its mechanism of action. nih.govspringernature.com

Microscale Thermophoresis (MST) for Dissociation Constant Determination

Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution. nih.gov It measures the directed movement of molecules along a temperature gradient, a phenomenon known as thermophoresis. nih.gov This movement is sensitive to changes in the molecule's hydration shell, size, and charge, which are often altered upon binding to a ligand. nih.gov Consequently, MST can be employed to determine the binding affinity between a target molecule, such as a protein, and a ligand, like this compound. The result of this analysis is the equilibrium dissociation constant (Kd), a measure that indicates the strength of the binding interaction. nih.gov A lower Kd value signifies a higher binding affinity between the ligand and its target. nih.gov

The MST technique involves labeling one of the binding partners, typically the larger molecule (e.g., a protein), with a fluorophore. A constant concentration of this labeled molecule is mixed with varying concentrations of the unlabeled ligand (e.g., this compound). These samples are then loaded into glass capillaries, and a microscopic temperature gradient is induced by an infrared laser. nih.gov The movement of the fluorescently labeled molecules is monitored. The change in thermophoresis upon binding is plotted against the ligand concentration, and the Kd can be derived from the resulting binding curve. nih.gov

One of the key advantages of MST is its high sensitivity, requiring only small sample volumes and low concentrations of the target molecules. nih.gov It can be performed in complex biological liquids like cell lysates or blood serum, providing a more physiologically relevant assessment of binding affinity. uni-muenchen.de For instance, MST has been successfully used to determine the Kd for the interaction between the small molecule inhibitor quercetin (B1663063) and the cAMP-dependent kinase PKA, yielding a Kd of 130 ± 30 nM. uni-muenchen.de Similarly, it was used to measure the binding between a murine hepatitis virus protein and its host receptor, resulting in a Kd of 48.5 nM. nih.gov While specific MST studies determining the dissociation constant for this compound are not detailed in the provided sources, the methodology is well-suited for such investigations, particularly in identifying and characterizing its potential protein targets.

Quantitative Proteomic Analysis

Quantitative proteomic analysis is a large-scale approach used to identify and quantify the abundance of thousands of proteins within a biological sample. This methodology is instrumental in understanding the cellular mechanisms of action of bioactive compounds like chalcone derivatives. nih.gov By comparing the proteomes of cells before and after treatment, researchers can identify key proteins and cellular pathways that are significantly altered, providing insights into the compound's biological effects. nih.govudel.edu

Tandem mass tag (TMT)-based quantitative proteomics is a common strategy employed in these studies. nih.gov In this approach, cells are cultured and then incubated with the compound of interest (e.g., a methoxychalcone derivative) or a vehicle control for a specific duration. nih.gov Following treatment, the cells are harvested, and the proteins are extracted and digested into smaller peptides. Each peptide sample is then labeled with a unique isobaric mass tag. These tags allow for the samples to be combined, analyzed simultaneously by mass spectrometry, and later distinguished for relative quantification. youtube.com

In a study on novel methoxychalcone analogues in triple-negative breast cancer (TNBC) cell lines, quantitative proteomics revealed several key anti-cancer mechanisms. nih.gov The analysis showed that the chalcone derivatives induced the unfolded protein response, leading to apoptosis. nih.gov Furthermore, the treatment caused an increase in the abundance of proteins involved in the MHC-I pathway, suggesting potential immune stimulation, and also led to the disruption of the cell cycle by interfering with microtubule structure and inducing G1 phase arrest. nih.gov Gene Set Enrichment Analysis (GSEA) of the proteomics data helped to identify the enrichment of specific biological processes and pathways, such as the cell cycle KEGG pathway. nih.gov This type of comprehensive analysis is crucial for elucidating the multifaceted mechanisms through which compounds like this compound may exert their biological activity.

Spectroscopic and Crystallographic Techniques for Structural Elucidation

The precise chemical structure of this compound and related compounds is determined using a combination of advanced spectroscopic and crystallographic methods. These techniques provide detailed information about the molecular formula, connectivity of atoms, and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like chalcones. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For example, the ¹H NMR spectrum of a related dihydrochalcone (B1670589) showed two triplets at δ 2.83 and δ 3.18, which are characteristic of the dihydrochalcone moiety. um.edu.my It also displayed signals for methoxy (B1213986) groups and aromatic protons, with coupling constants indicating their substitution patterns on the benzene (B151609) rings. um.edu.my

Mass Spectrometry (e.g., High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS))

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's chemical formula. diva-portal.org

For this compound (C₁₇H₁₆O₃), the exact mass is 268.110 g/mol . nih.gov In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. The MS2 spectrum of this compound shows a precursor ion with a mass-to-charge ratio (m/z) of 269.1172. nih.gov Fragmentation of this precursor ion yields characteristic product ions that provide structural information. For instance, ions with m/z values of 77, 133, 161, and 239 have been identified as characteristic fragments for a related methoxychalcone, which helps in confirming the structure. mdpi.com The analysis of fragmentation patterns is crucial for distinguishing between isomers and identifying unknown metabolites. mdpi.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum provides a molecular "fingerprint" characterized by absorption bands corresponding to the vibrations of specific chemical bonds. nih.gov

For a chalcone structure like this compound, the FTIR spectrum is expected to show several characteristic absorption bands. These include:

C=O stretching: A strong absorption band for the α,β-unsaturated ketone carbonyl group, typically observed around 1690 cm⁻¹. researchgate.net

C=C stretching: Bands corresponding to the alkenyl C=C bond and the aromatic C=C bonds, usually found in the 1600-1500 cm⁻¹ region. researchgate.net

C-H stretching: Absorption bands for the sp²-hybridized C-H bonds of the aromatic rings and the vinyl group, appearing above 3000 cm⁻¹. researchgate.net

C-O stretching: Bands associated with the ether linkages of the two methoxy groups.

The presence, position, and intensity of these bands help to confirm the presence of the key functional groups within the chalcone scaffold. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is used to separate and identify volatile and semi-volatile compounds within a sample. jmchemsci.com

In the context of chalcone analysis, GC-MS can be used for both identification and quantification. mdpi.com The sample is first vaporized and passed through a chromatographic column, where different components are separated based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is fragmented and detected. The time it takes for a compound to pass through the column is known as its retention time, which is a characteristic feature used for identification. mdpi.com

For example, in the GC-MS analysis of the related compound 4-methoxychalcone, the peak was identified with a retention time of 40.833 minutes. mdpi.com The mass spectrum obtained for this peak showed characteristic ion masses that confirmed the molecule's identity. mdpi.com This technique is highly effective for analyzing the purity of synthetic chalcones and for identifying them in complex mixtures. mdpi.comnih.gov

X-ray Diffraction Studies

X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid, providing detailed insights into the molecule's three-dimensional structure. For a compound like this compound, single-crystal X-ray diffraction would be the definitive method to establish its solid-state conformation, including the planarity of the molecule, the orientation of its substituent groups, and the nature of its intermolecular interactions.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can construct a three-dimensional electron density map of the molecule and from that, infer the precise location of each atom.

This analysis yields critical structural parameters such as bond lengths, bond angles, and torsion angles. For this compound, this data would reveal the exact geometry of the α,β-unsaturated ketone bridge and the dihedral angle between the two phenyl rings. Furthermore, X-ray diffraction studies elucidate the supramolecular assembly, identifying intermolecular forces like hydrogen bonds, van der Waals forces, or π-π stacking interactions that govern how the molecules pack together in the crystal lattice.

Crystallographic ParameterDescriptionValue for this compound
Chemical FormulaThe elemental composition of the molecule.C17H16O3
Formula WeightThe mass of one mole of the compound.268.31 g/mol
Crystal SystemThe symmetry system of the crystal lattice.Data not available in literature
Space GroupThe specific symmetry group of the crystal.Data not available in literature
Unit Cell Dimensions (a, b, c)The lengths of the edges of the unit cell.Data not available in literature
Unit Cell Angles (α, β, γ)The angles between the edges of the unit cell.Data not available in literature
Volume (V)The volume of the unit cell.Data not available in literature
ZThe number of molecules in the unit cell.Data not available in literature

Electrochemical Methods (e.g., Rotating Ring-Disk Electrode (RRDE) Voltammetry)

Electrochemical methods are employed to investigate the redox properties of molecules, providing information on their ability to donate or accept electrons. For chalcones, techniques like voltammetry are used to study their oxidation and reduction potentials, which can be correlated with their biological activities, such as antioxidant capacity.

Rotating Ring-Disk Electrode (RRDE) voltammetry is a sophisticated hydrodynamic electrochemical technique that offers enhanced sensitivity and mechanistic information compared to standard cyclic voltammetry. An RRDE consists of a central disk electrode surrounded by a concentric ring electrode; both are embedded in an inert material and rotated at a controlled, high speed.

During an experiment, the potential of the disk electrode is scanned, causing the analyte (e.g., this compound) to be oxidized or reduced. The rotation of the electrode assembly creates a well-defined flow of the solution, sweeping the products or intermediates generated at the disk outward over the ring. The ring electrode is held at a specific potential to detect these species, for instance, by reversing the reaction that occurred at the disk.

This "generator-collector" setup is particularly useful for studying reaction mechanisms and kinetics. For a chalcone, RRDE could be used to quantify its antioxidant activity by measuring its ability to scavenge reactive oxygen species (ROS). In such an experiment, ROS (like the superoxide (B77818) radical) would be generated at the disk, and the ring would detect the amount of ROS that was not scavenged by the chalcone in the solution. A lower current at the ring would indicate higher scavenging activity.

While RRDE has been applied to study the antioxidant properties of structurally related chalcones, a specific investigation of this compound using this method has not been found in the surveyed scientific literature. The table below outlines the typical data and findings that would be generated from such a study.

Parameter/FindingDescriptionFinding for this compound
Oxidation Potential (Epa)The potential at which the compound loses electrons.Data not available in literature
Reduction Potential (Epc)The potential at which the compound gains electrons.Data not available in literature
Disk Current (ID)Current measured at the disk, related to the primary redox reaction.Data not available in literature
Ring Current (IR)Current measured at the ring, used to detect intermediates or products from the disk.Data not available in literature
Collection Efficiency (N)The fraction of species generated at the disk that is detected at the ring (N = |IR/ID|).Data not available in literature
Reaction Kinetics/MechanismInformation on the speed and pathway of the electrochemical reaction.Data not available in literature

Future Perspectives and Research Directions for 2 ,4 Dimethoxychalcone

Exploration of Unidentified Mechanistic Pathways

While some mechanisms of action for chalcone (B49325) derivatives have been elucidated, the complete picture of how 2',4'-Dimethoxychalcone (B1233493) exerts its biological effects remains to be fully understood. A significant stride in this direction has been the identification of this compound as an inhibitor of Heat shock protein 90 (Hsp90). nih.gov Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncogenic proteins, making it a prime target in cancer therapy. nih.gov The discovery that this compound can disrupt Hsp90's chaperoning function opens up a key mechanistic pathway to explore, particularly in the context of drug-resistant cancers. nih.gov

However, beyond Hsp90 inhibition, the broader mechanistic landscape of this compound is largely uncharted. Future research should prioritize investigating other potential molecular targets and signaling pathways. For instance, many chalcones are known to induce apoptosis and autophagy in cancer cells. mdpi.comnih.gov Studies on the related compound, 2',4-dihydroxy-4',6'-dimethoxy-chalcone, have shown it triggers autophagy and intrinsic apoptosis in breast cancer cells. mdpi.com It is plausible that this compound may also modulate these fundamental cellular processes. Therefore, a thorough investigation into its effects on apoptotic and autophagic pathways is warranted.

Furthermore, the anti-inflammatory and anti-melanogenic effects observed with similar chalcones, such as 2'-hydroxy-4',6'-dimethoxychalcone, suggest that this compound might also interact with pathways regulating inflammation and pigmentation. nih.gov Unraveling these potential unidentified mechanistic pathways will be crucial for a comprehensive understanding of its bioactivity and for identifying new therapeutic avenues.

Development of Novel Therapeutic Strategies Based on this compound Scaffold

The this compound scaffold represents a versatile template for the design and synthesis of novel therapeutic agents. The existing body of research on chalcone derivatives provides a strong rationale for its development in various therapeutic areas, most notably in oncology. nih.govnih.govnih.gov The synthesis of novel analogs of this compound could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Future synthetic strategies could focus on modifications at various positions of the chalcone backbone to explore structure-activity relationships (SAR). For example, the introduction of different substituent groups on the aromatic rings can significantly influence the biological activity. nih.gov The development of derivatives with heterocyclic rings or other pharmacophores could also broaden the therapeutic potential. nih.gov

Moreover, the development of therapeutic strategies should not be limited to cancer. The known anti-inflammatory and other biological activities of chalcones suggest that novel this compound-based compounds could be explored for the treatment of inflammatory diseases, neurodegenerative disorders, and metabolic conditions. tandfonline.comresearchgate.net A systematic approach to analog synthesis and biological screening will be essential to unlock the full therapeutic potential of this scaffold.

Investigation of Synergistic Effects with Other Bioactive Compounds

A promising avenue in modern therapeutics is the use of combination therapies to enhance efficacy and overcome drug resistance. The investigation of synergistic effects between this compound and other bioactive compounds is a critical area for future research. While direct studies on this compound are lacking, research on other chalcones provides a strong precedent. For instance, the combination of 4,4′-dimethoxychalcone with quercetin (B1663063) has been shown to have anti-aging effects. nih.gov

In the context of cancer, combining this compound with existing chemotherapeutic agents could lead to improved treatment outcomes. Given its role as an Hsp90 inhibitor, it may sensitize cancer cells to other drugs or help overcome resistance mechanisms. nih.gov Future studies should explore combinations of this compound with a range of standard-of-care anticancer drugs.

The potential for synergistic interactions extends beyond oncology. For instance, in the treatment of infectious diseases, combining this compound with antibiotics could enhance their efficacy, particularly against resistant strains. dntb.gov.ua A systematic screening of this compound in combination with a library of known drugs and bioactive compounds could reveal novel synergistic relationships with therapeutic potential.

Advanced Preclinical Studies in Specific Disease Models

To translate the promising in vitro findings of this compound into clinical applications, rigorous and comprehensive preclinical studies in relevant disease models are imperative. While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and biodistribution of a compound in a complex biological system.

For oncology, preclinical studies should involve xenograft and patient-derived xenograft (PDX) models of various cancers. A study on a novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone, demonstrated tumor regression in nude mice with esophageal squamous cell carcinoma xenografts. nih.gov Similar in vivo studies are needed for this compound to validate its anticancer potential. These studies should assess not only tumor growth inhibition but also effects on metastasis and the tumor microenvironment. nih.gov

Beyond cancer, preclinical models for inflammatory diseases, neurodegenerative conditions, and metabolic disorders should be employed to explore the broader therapeutic utility of this compound. For example, the anti-inflammatory properties of chalcones could be investigated in animal models of arthritis or inflammatory bowel disease. The selection of appropriate and well-characterized animal models will be critical for obtaining meaningful and translatable preclinical data.

Below is a table summarizing potential preclinical models for future studies of this compound:

Therapeutic AreaPotential Preclinical ModelKey Endpoints to Evaluate
Oncology Xenograft models (e.g., lung, breast, prostate cancer cell lines in immunodeficient mice)Tumor growth inhibition, apoptosis induction, anti-angiogenic effects, metastasis
Patient-Derived Xenograft (PDX) modelsEfficacy in a more clinically relevant tumor microenvironment
Inflammatory Diseases Collagen-induced arthritis model in miceReduction in joint inflammation, pro-inflammatory cytokine levels
Dextran sulfate (B86663) sodium (DSS)-induced colitis model in miceImprovement in clinical signs of colitis, reduction in intestinal inflammation
Neurodegenerative Diseases Transgenic mouse models of Alzheimer's or Parkinson's diseaseImprovement in cognitive or motor function, reduction in protein aggregates
Metabolic Diseases Diet-induced obesity and type 2 diabetes models in miceImprovement in glucose tolerance, insulin (B600854) sensitivity, reduction in body weight

Q & A

Q. What are the standard synthetic protocols for 2',4'-Dimethoxychalcone, and how is structural purity ensured?

The synthesis of this compound typically employs a Claisen-Schmidt condensation reaction , involving the base-catalyzed coupling of 2',4'-dimethoxybenzaldehyde with acetophenone derivatives. Reaction conditions (e.g., NaOH/EtOH or KOH/MeOH) are optimized to enhance yield and minimize side products. Post-synthesis purification via column chromatography or recrystallization ensures removal of unreacted starting materials. Structural integrity is confirmed using 1H and 13C NMR spectroscopy (peak assignments for methoxy groups and α,β-unsaturated ketone) and mass spectrometry (MS) for molecular weight validation . Purity (>95%) is assessed via HPLC with UV detection at λ ~280 nm, referencing retention times and peak symmetry .

Q. Which analytical techniques are critical for characterizing this compound in research settings?

Key techniques include:

  • NMR Spectroscopy : 1H NMR identifies protons on aromatic rings (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm), while 13C NMR confirms carbonyl (δ ~190 ppm) and methoxy carbons (δ ~55 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₇H₁₆O₄, [M+H]+ m/z 285.1121).
  • HPLC-PDA : Quantifies purity and detects isomers or degradation products (e.g., cis-trans isomerization).
  • UV-Vis Spectroscopy : Confirms π→π* transitions (λmax ~340 nm) characteristic of chalcones .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the anti-inflammatory mechanisms of this compound?

A multi-tiered approach is recommended:

  • In vitro models : Use LPS-stimulated RAW 264.7 macrophages to measure NF-κB inhibition via luciferase reporter assays and cytokine suppression (TNF-α, IL-6) via ELISA.
  • Enzyme inhibition assays : Test COX-2 and LOX activity using fluorometric or colorimetric kits.
  • Signaling pathway analysis : Perform Western blotting for phosphorylated IκBα, p38 MAPK, or JNK to identify molecular targets.
  • Dose-response studies : Establish IC₅₀ values (e.g., 10–50 μM) and compare with positive controls (e.g., dexamethasone) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Structural analogs : Compare bioactivity with derivatives (e.g., 4',6'-dimethoxychalcone vs. 2',4'-dihydroxychalcone) to assess substituent effects on potency .
  • Purity and stability : Re-evaluate compound integrity via HPLC and stability studies under storage conditions (e.g., light, temperature).
  • Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell density) across labs. Use orthogonal assays (e.g., Annexin V/PI for apoptosis vs. LDH release for necrosis) .

Q. How do researchers evaluate this compound’s role in autophagy induction?

  • Cellular markers : Monitor LC3-II/LC3-I ratio via Western blot and GFP-LC3 puncta formation in HeLa or MCF-7 cells.
  • Inhibitor studies : Co-treat with chloroquine (lysosomal inhibitor) to confirm autophagic flux.
  • Transcriptional regulation : Use qPCR to measure ATG5, ATG7, and Beclin-1 expression.
  • Functional assays : Pair autophagy modulation with cytotoxicity assays (e.g., colony formation) to assess therapeutic relevance .

Q. What methodologies identify metabolic byproducts or degradation products of this compound?

  • LC-MS/MS : Profile metabolites in hepatocyte incubation models (e.g., human HepG2 cells) using collision-induced dissociation (CID) to fragment ions.
  • Stable isotope tracing : Use 13C-labeled chalcone to track demethylation or hydroxylation pathways.
  • In silico prediction : Tools like Meteor (Lhasa Limited) or ADMET Predictor™ simulate phase I/II metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.